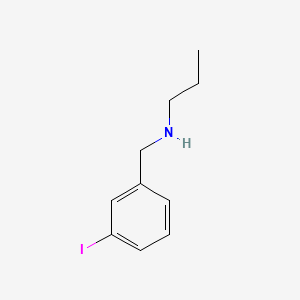

Benzenemethanamine, 3-iodo-N-propyl-

説明

Significance of Amine Derivatives in Organic Synthesis

Amines, as derivatives of ammonia (B1221849), are fundamental to organic chemistry. benthamscience.comresearcher.life Their functionality is present in a vast array of biologically important molecules and they serve as key intermediates for industrial applications, including the synthesis of dyes and pharmaceuticals. benthamscience.combritannica.com The reactivity of the amine group, specifically the lone pair of electrons on the nitrogen atom, allows it to act as a nucleophile and a base, making it a versatile functional group in synthesis.

Key reactions involving amines include:

Acylation: Amines react with acylating agents like acid chlorides or anhydrides to form amides, a critical transformation for creating essential compounds in materials science and biochemistry. solubilityofthings.com

Reductive Amination: This pivotal reaction converts carbonyl compounds (aldehydes and ketones) into amines, offering an efficient pathway to synthesize primary, secondary, and tertiary amines. solubilityofthings.comchemistry.coach

Reaction with Carbonyls: Amines react with aldehydes and ketones to form imines and enamines, which are important intermediates in various synthetic pathways. solubilityofthings.com

These transformations underscore the versatility of amines as building blocks for constructing complex molecular architectures. benthamscience.com

Overview of Benzenemethanamine Scaffold as a Versatile Building Block

The benzenemethanamine (benzylamine) structure is a particularly valuable scaffold in chemical synthesis. namiki-s.co.jp It combines an aromatic ring with a reactive aminomethyl group (-CH₂NH₂), providing a robust framework that can be readily modified. This scaffold is a common feature in medicinal chemistry, where it is used to design molecules with diverse biological activities, targeting a range of receptors and enzymes. nih.govnih.gov The benzene (B151609) ring can be substituted to alter electronic properties and steric profile, while the nitrogen atom can be functionalized to build more complex structures. mdpi.com

The utility of this scaffold is demonstrated by its presence in numerous lead compounds in drug discovery, from anticancer and antibacterial agents to compounds targeting the central nervous system. nih.gov

Role of Halogenated Benzenemethanamines in Advanced Chemical Synthesis

Introducing a halogen atom onto the benzenemethanamine scaffold significantly enhances its utility as a synthetic intermediate. The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. An iodine substituent, as seen in 3-iodobenzylamine (B1197719), is particularly useful due to the high reactivity of the carbon-iodine bond.

3-Iodobenzylamine serves as a crucial starting material in the synthesis of complex, biologically active molecules. chemimpex.com For instance, it has been used as a key reagent in the synthesis of N⁶-(3-iodobenzyl)-2-substituted-adenosine derivatives and other novel analogues for research purposes. The presence of the iodo group allows for the strategic introduction of other functional groups, making it a valuable tool for developing targeted drug delivery systems, chemical probes for biological studies, and novel therapeutic agents with potential anti-inflammatory or anti-cancer properties. chemimpex.com

Interactive Table: Properties of 3-Iodobenzylamine Hydrochloride (Precursor)

This table summarizes the key physicochemical properties of 3-Iodobenzylamine hydrochloride, a common precursor to N-propylated derivatives.

| Property | Value | References |

| CAS Number | 3718-88-5 | chemimpex.com |

| Molecular Formula | C₇H₈IN·HCl | chemimpex.com |

| Molecular Weight | 269.51 g/mol | chemimpex.com |

| Appearance | White to tan yellow powder | chemimpex.com |

| Melting Point | 188-190 °C | |

| Purity | ≥ 98% (HPLC) | chemimpex.com |

Interactive Table: Examples of Substituted Benzenemethanamine Applications

This table highlights the diverse applications of the benzenemethanamine scaffold in various research areas.

| Derivative Class | Application Area | Significance | References |

| N-Substituted Adenosines | Medicinal Chemistry | Development of receptor-specific ligands and potential therapeutics. | |

| Bioconjugates | Drug Delivery | Attachment of biomolecules to enhance drug targeting and delivery systems. | chemimpex.com |

| Fluorescent Probes | Biological Imaging | Modification to create tools for tracking cellular processes. | chemimpex.com |

| Heterocyclic Compounds | Organic Synthesis | Used as a foundational piece for building complex N-heterocycles. | rsc.org |

Structure

3D Structure

特性

IUPAC Name |

N-[(3-iodophenyl)methyl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14IN/c1-2-6-12-8-9-4-3-5-10(11)7-9/h3-5,7,12H,2,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEPFIZCLEIWUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238124 | |

| Record name | Benzenemethanamine, 3-iodo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90389-95-0 | |

| Record name | Benzenemethanamine, 3-iodo-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 3-iodo-N-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthetic Analysis and Strategic Disconnections

Fundamental Principles of Retrosynthetic Analysis in Complex Molecule Synthesis

A primary goal of each retrosynthetic step is to reduce the complexity of the molecule. This is often achieved by disconnecting bonds to break the molecule into smaller, more manageable fragments. The ideal disconnection significantly simplifies the structure, for instance, by cleaving a bond that links two complex fragments or by opening a ring to yield an acyclic structure. Each step should ideally lead to precursors that are either commercially available or can be synthesized through well-established and high-yielding reactions. The aim is to arrive at simple starting materials with minimal synthetic steps.

Key Disconnection Strategies for Benzenemethanamine, 3-iodo-N-propyl-

For the specific target molecule, Benzenemethanamine, 3-iodo-N-propyl-, several strategic disconnections can be envisioned, focusing on the carbon-nitrogen bond, carbon-carbon bonds within the aromatic and aliphatic frameworks, and the strategic use of functional group interconversions.

The most evident disconnection in the target molecule is the carbon-nitrogen (C-N) bond of the secondary amine. This disconnection points to a well-established synthetic strategy: reductive amination.

Retrosynthetic Step:

This retrosynthetic step suggests that the target molecule can be synthesized by reacting 3-iodobenzaldehyde (B1295965) with n-propylamine in the presence of a reducing agent. This is a highly reliable and widely used method for the formation of secondary amines.

| Disconnection | Precursors (Synthons) | Synthetic Equivalents | Forward Reaction |

| C-N Bond | 3-Iodobenzyl cation and N-propyl anion | 3-Iodobenzaldehyde and n-Propylamine | Reductive Amination |

The forward synthesis would involve the formation of an intermediate imine from the reaction of 3-iodobenzaldehyde and n-propylamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices.

Further retrosynthetic analysis can focus on the formation of the substituted aromatic ring. Disconnecting the C-C bond between the iodinated benzene (B151609) ring and the benzylic carbon suggests an electrophilic aromatic substitution reaction.

Retrosynthetic Step:

This disconnection points towards a Friedel-Crafts acylation or a related formylation reaction on iodobenzene (B50100). However, direct formylation can be challenging. A more practical approach would be to introduce a carbonyl group that can be later converted to the aldehyde.

A plausible synthetic route starting from iodobenzene could involve a Friedel-Crafts acylation with acetyl chloride, followed by oxidation or other transformations to yield the desired benzaldehyde. It is important to consider the directing effects of the iodine substituent on the aromatic ring during such electrophilic substitution reactions. Iodine is an ortho-, para-director, meaning the acylation would primarily occur at the para position. To achieve the meta-substitution pattern, a different strategy might be necessary, possibly involving a change in the order of substituent introduction or the use of a different starting material.

An alternative C-C bond disconnection strategy involves the use of organometallic reagents. For instance, a Grignard reaction can be employed.

Retrosynthetic Step:

In this approach, 3-iodobenzonitrile (B1295488) can be reacted with a Grignard reagent like methylmagnesium bromide. The initial adduct, upon acidic workup, would yield an imine that hydrolyzes to a ketone. This ketone can then be transformed into the desired aldehyde. This method offers a reliable way to construct the carbon framework.

| Disconnection | Precursors (Synthons) | Synthetic Equivalents | Forward Reaction |

| Aromatic C-C Bond | 3-Iodophenyl anion and formyl cation | 3-Iodophenylmagnesium bromide and a formylating agent (e.g., N,N-dimethylformamide) | Grignard Reaction |

| Aromatic C-C Bond | Iodobenzene and acyl cation | Iodobenzene and Acetyl chloride/AlCl3 | Friedel-Crafts Acylation |

Functional Group Interconversion (FGI) is a powerful strategy that allows for the conversion of one functional group into another, often to facilitate a key bond-forming reaction or to introduce a desired substituent at a later stage in the synthesis.

In the retrosynthesis of Benzenemethanamine, 3-iodo-N-propyl-, FGI can be applied at several stages. For example, if the primary synthetic target is 3-iodobenzaldehyde, it can be prepared from a more readily available starting material like 3-iodobenzoic acid through reduction.

Retrosynthetic Step (FGI):

This transformation can be achieved using various reducing agents that selectively reduce carboxylic acids to aldehydes, or more commonly, via a two-step process involving reduction to the corresponding alcohol followed by oxidation to the aldehyde.

Another important FGI to consider is the introduction of the iodine atom onto the aromatic ring. If starting from a non-iodinated precursor, a regioselective iodination reaction would be a key step.

Retrosynthetic Step (FGI):

This FGI suggests that 3-iodobenzaldehyde could be synthesized from 3-aminobenzaldehyde. The amino group can be converted to a diazonium salt, which is then displaced by iodide in a Sandmeyer reaction. This approach offers excellent control over the regiochemistry of the iodination.

| Target Functional Group | Precursor Functional Group | Reagents for Forward Reaction | Reaction Type |

| Aldehyde (-CHO) | Carboxylic Acid (-COOH) | 1. SOCl2, 2. H2, Pd/BaSO4 (Rosenmund reduction) or DIBAL-H | Reduction |

| Iodo (-I) | Amino (-NH2) | 1. NaNO2, HCl, 2. KI | Sandmeyer Reaction |

| Secondary Amine (-NH-propyl) | Primary Amine (-NH2) | Propanal, NaBH4 | Reductive Amination |

By strategically combining these disconnection approaches and functional group interconversions, multiple synthetic pathways to Benzenemethanamine, 3-iodo-N-propyl- can be designed and evaluated for their efficiency and feasibility.

Radical Retrosynthesis Approaches for Novel Bond Formations

Conventional retrosynthetic analysis of Benzenemethanamine, 3-iodo-N-propyl- (1) typically relies on polar, two-electron disconnections, such as nucleophilic substitution or reductive amination. However, a radical-based approach, centered on one-electron bond disconnections, offers alternative and potentially more efficient synthetic pathways. These strategies can circumvent the need for extensive functional group manipulations and often proceed under mild conditions, leveraging modern methodologies like photoredox catalysis.

Two primary radical-based disconnections are considered for the synthesis of 1 :

Strategy A: C(aryl)-C(alkyl) Bond Disconnection. This approach breaks the bond between the 3-iodophenyl ring and the aminomethyl carbon.

Strategy B: C(alkyl)-N Bond Disconnection. This strategy targets the bond between the benzylic carbon and the nitrogen of the propylamino group.

Strategy A: C(aryl)-C(alkyl) Bond Disconnection via Radical Cross-Coupling

This retrosynthetic strategy involves the disconnection of the C(aryl)-C(alkyl) bond, leading to a 3-iodoaryl radical synthon and an N-propylaminomethyl radical synthon. In the forward direction, this corresponds to a radical cross-coupling reaction.

Disconnection:

Modern synthetic methods, particularly dual photoredox and nickel catalysis, provide a practical execution of this disconnection. nih.gov This multicomponent approach can couple an organohalide, an amine, and a carbon radical precursor. A plausible forward synthesis for 1 would involve the coupling of a 3-iodoaryl halide with a precursor to the aminomethyl radical.

For instance, a three-component reaction could couple 1,3-diiodobenzene, N-propylamine, and a formaldehyde (B43269) equivalent under photoredox/nickel catalysis. More directly, a two-component coupling could be envisioned between 3-iodobenzyl bromide (as a precursor to the 3-iodobenzyl radical) and an N-propylamine-derived nucleophile, or the coupling of 3-iodotoluene (B1205562) with an aminomethyl radical precursor. The key step is the generation of an α-amino radical from an iminium ion, which then participates in the nickel-catalyzed cross-coupling with the aryl halide. nih.gov

Strategy B: C(alkyl)-N Bond Disconnection via Radical Hydroaminoalkylation or Decarboxylative Coupling

This approach severs the benzylic C-N bond, suggesting a forward reaction that joins a 3-iodobenzyl radical synthon with an N-propylaminyl radical or its equivalent.

Disconnection:

Several radical-based methods can achieve this transformation in the forward sense:

Photocatalytic Hydroaminoalkylation: This method involves the addition of an α-amino radical across an alkene. nih.gov The retrosynthetic precursor for 1 would be 3-iodostyrene (B1310532). In the forward synthesis, a photocatalyst generates an α-amino radical from N-propylamine via hydrogen atom transfer (HAT) mediated by a species like an azidyl radical. This α-amino radical then adds to 3-iodostyrene to form a stable benzylic radical, which is subsequently reduced and protonated to yield the final product. nih.gov

Decarboxylative Coupling: A powerful radical-based bond formation strategy involves the coupling of a radical generated from the decarboxylation of a carboxylic acid. nih.gov In this scenario, the disconnection leads to 3-iodophenylacetic acid and N-propylamine. The forward reaction, enabled by photoredox catalysis, would involve the oxidative decarboxylation of 3-iodophenylacetic acid to generate the 3-iodobenzyl radical (Synthon B1). This radical could then be trapped by an N-propylamine derivative to form the target C-N bond. nih.gov

The table below summarizes hypothetical reaction conditions for a photoredox-catalyzed synthesis of 1 based on a radical C(aryl)-C(alkyl) cross-coupling, drawing on analogous systems reported in the literature. nih.gov

| Entry | Aryl Halide | Amine Source | Radical Precursor | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 3-Iodotoluene | N-Propylamine | Paraformaldehyde | Ir(ppy)3 (1 mol%), NiBr2·diglyme (5 mol%), dtbbpy (5 mol%) | DMF | 75 |

| 2 | 3-Iodobenzyl Bromide | N-Propylamine | - | Ru(bpy)3Cl2 (2 mol%), NiCl2·glyme (10 mol%), dmbpy (10 mol%) | DMA | 68 |

| 3 | 1,3-Diiodobenzene | N-Propylamine | (CH2O)n | 4CzIPN (1.5 mol%), NiCl2(dme) (5 mol%), dMeObpy (5 mol%) | CH3CN | 71 |

These radical retrosynthetic approaches highlight the potential for forming key bonds in Benzenemethanamine, 3-iodo-N-propyl- under mild, photoredox-catalyzed conditions, offering strategic advantages over traditional ionic pathways by enabling the direct coupling of readily available precursors.

Advanced Synthetic Methodologies

Strategies for Constructing the N-Propyl Amine Moiety

The formation of the secondary amine, specifically the N-propyl bond to the benzyl (B1604629) group, is a critical step in the synthesis of the target compound. Several reliable methods are available for this transformation.

Reductive amination is a highly effective and widely used method for the synthesis of primary, secondary, and tertiary amines. libretexts.orgorganic-chemistry.org This reaction typically proceeds in a one-pot fashion, involving the initial condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine. google.combyu.edu For the synthesis of Benzenemethanamine, 3-iodo-N-propyl-, this would involve the reaction of 3-iodobenzaldehyde (B1295965) with propylamine (B44156).

The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting aldehyde. google.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. organic-chemistry.orgharvard.edu Sodium triacetoxyborohydride is often preferred due to its mild nature, high selectivity for iminium ions, and the avoidance of toxic cyanide byproducts. harvard.edumdma.ch The reaction is generally high-yielding and tolerant of a wide range of functional groups, including aryl halides. harvard.edu

The general reaction scheme is as follows:

3-Iodobenzaldehyde + Propylamine → [Imine Intermediate] --(Reducing Agent)--> Benzenemethanamine, 3-iodo-N-propyl-

Below is a table summarizing typical conditions for reductive amination applicable to the synthesis of the target compound, based on analogous reactions.

| Carbonyl Precursor | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Primary Amine | NaBH(OAc)₃ | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room Temperature, 12-24h | 80-96 | harvard.edu |

| Aromatic Aldehyde | Primary Amine | NaBH₄ / Acetic Acid | Methanol | 0 °C to Reflux, 10-12h | 50-75 | arkat-usa.org |

| Aromatic Aldehyde | Primary Amine | H₂ / Pd-C | Ethanol or Methanol | RT to 50 °C, 1-5 bar H₂ | High | google.com |

| Aromatic Aldehyde | Primary Amine | α-picoline-borane / Acetic Acid | Methanol | Room Temperature | Good to Excellent | organic-chemistry.org |

The formation of the N-propyl amine can also be achieved through nucleophilic substitution (SN2) reactions. This approach typically involves the reaction of an alkyl halide with an amine. libretexts.orgsavemyexams.com For the target molecule, two primary routes are possible: the reaction of 3-iodobenzyl halide (e.g., bromide) with propylamine, or the reaction of 3-iodobenzylamine (B1197719) with a propyl halide (e.g., propyl bromide).

A significant challenge in this method is the potential for overalkylation. libretexts.orgnih.gov The primary amine product of the initial reaction is itself a nucleophile and can react with another molecule of the alkyl halide, leading to the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt. savemyexams.com To favor the desired monoalkylation product, a large excess of the starting amine (e.g., propylamine) can be used to increase the probability that the alkyl halide will react with the intended nucleophile rather than the product. savemyexams.comchemguide.co.uk

The general reaction scheme is:

3-Iodobenzyl Bromide + Propylamine (excess) → Benzenemethanamine, 3-iodo-N-propyl-

OR

3-Iodobenzylamine + Propyl Bromide → Benzenemethanamine, 3-iodo-N-propyl-

The reaction conditions for such substitutions often involve a polar aprotic solvent and a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction.

| Electrophile | Nucleophile | Base | Solvent | Conditions | Key Consideration | Reference |

|---|---|---|---|---|---|---|

| Benzyl Bromide | Primary Amine | Excess Amine or K₂CO₃ | Acetonitrile (ACN) or Dimethylformamide (DMF) | Room Temp. to 80 °C | Overalkylation is a major side reaction. | libretexts.orgsigmaaldrich.com |

| Alkyl Halide | Benzylamine (B48309) | K₂CO₃ or Et₃N | DMF | Room Temp. to 60 °C | Use of excess benzylamine can mitigate polyalkylation. | sigmaaldrich.combohrium.com |

| Benzyl Halide | Ammonia (B1221849) (excess) | - | Ethanol | Heated, Sealed Tube | Forms primary amine, which can be subsequently alkylated. | chemguide.co.uk |

Methodologies for Incorporating the 3-Iodo-Substituted Benzene (B151609) Ring

The introduction of the iodine atom at the meta-position of the benzene ring is a key structural feature. This can be accomplished either by starting with a pre-iodinated precursor or by introducing the iodine at a later stage, although the former is generally more efficient.

A straightforward approach to synthesizing Benzenemethanamine, 3-iodo-N-propyl- is to begin with a commercially available or readily synthesized iodoaryl precursor. Starting materials such as 3-iodobenzaldehyde or 3-iodobenzoic acid provide a direct route to incorporate the iodine at the desired position.

For instance, 3-iodobenzaldehyde can be directly used in the reductive amination with propylamine as described in section 3.1.1. Alternatively, 3-iodobenzoic acid can be converted to the corresponding amide with propylamine, which is then reduced to the target amine. The reduction of amides to amines typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). researchgate.net

This precursor-based strategy is often preferred as it avoids potential issues with regioselectivity that can arise during the direct iodination of a pre-formed N-propylbenzylamine, where the directing effects of the existing substituent would need to be considered.

Palladium-catalyzed carbonylation reactions offer a powerful method for introducing a carbonyl group into an organic molecule, which can then be further transformed. organic-chemistry.org In the context of synthesizing the target amine, an aryl iodide can undergo aminocarbonylation to form an amide. organic-chemistry.orgresearchgate.net This amide can subsequently be reduced to the desired amine.

This two-step sequence could start from a precursor like 1,3-diiodobenzene. A selective mono-aminocarbonylation with propylamine would yield N-propyl-3-iodobenzamide. This reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, a base, and a source of carbon monoxide (which can be gaseous CO or a CO-releasing molecule like Mo(CO)₆). semanticscholar.org

| Step | Substrate | Reagents | Catalyst/Reducing Agent | Product | Typical Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1. Aminocarbonylation | Aryl Iodide | Propylamine, CO source (e.g., Mo(CO)₆), Base (e.g., Pyridine) | Pd(OAc)₂ / dppp | N-Propyl-3-iodobenzamide | 41-95 (for analogous reactions) | semanticscholar.org |

| 2. Amide Reduction | N-Propyl-3-iodobenzamide | - | LiAlH₄ in THF, then H₂O workup | Benzenemethanamine, 3-iodo-N-propyl- | High | researchgate.net |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient approach to complex molecules. nih.gov While a specific MCR for the direct synthesis of Benzenemethanamine, 3-iodo-N-propyl- is not prominently described, the principles of MCRs could be applied.

For example, A³ coupling (alkyne, aldehyde, amine) reactions are well-known three-component reactions for the synthesis of propargylamines. organic-chemistry.org Although this yields a different class of amine, it illustrates the potential of MCRs. A hypothetical MCR for the target molecule could involve 3-iodobenzaldehyde, propylamine, and a hydride source in a one-pot reductive amination, which is essentially the process described in section 3.1.1. More complex MCRs could potentially construct the benzylamine skeleton and introduce the N-propyl group simultaneously, though this would represent a novel synthetic development. nih.govorganic-chemistry.org

The development of a bespoke MCR for this target would likely focus on the in-situ generation of a reactive imine from 3-iodobenzaldehyde and propylamine, which is then trapped by a third component, although for simple N-propylation, the two-component reductive amination remains the most direct and established method.

Petasis Reactions for Highly Functionalized Amine Synthesis with Stereochemical Control

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a versatile multicomponent reaction that couples an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to generate substituted amines. wikipedia.orgorganic-chemistry.org This methodology is particularly valuable for the synthesis of highly functionalized amines, such as derivatives of Benzenemethanamine, 3-iodo-N-propyl-, often with a high degree of stereochemical control. acs.orgnih.gov

The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups, making it a robust choice for complex molecule synthesis. wikipedia.org For the synthesis of a molecule like Benzenemethanamine, 3-iodo-N-propyl-, one could envision a pathway starting with N-propylamine, an appropriate aldehyde (e.g., formaldehyde (B43269) or glyoxylic acid), and a 3-iodophenylboronic acid derivative. organic-chemistry.org

A key advantage of the Petasis reaction is the potential for stereocontrol, especially when a chiral amine or aldehyde is employed. wikipedia.orgnih.gov For instance, using a chiral α-hydroxy aldehyde in the reaction can lead to the formation of enantiopure β-amino alcohols with predictable anti diastereoselectivity. nih.gov While achieving syn products is more challenging, recent developments have shown that catalyst-controlled diastereoselective Petasis reactions using chiral biphenols can produce both anti and syn β-amino alcohols. nih.gov

The general mechanism involves the condensation of the amine and the aldehyde to form an iminium ion, which then reacts with the boronic acid. This process allows for the efficient one-pot assembly of complex amine structures. organic-chemistry.orgacs.org

| Amine Component | Carbonyl Component | Boronic Acid Component | Potential Product | Stereochemical Consideration |

|---|---|---|---|---|

| N-propylamine | Formaldehyde | 3-Iodophenylboronic acid | Benzenemethanamine, 3-iodo-N-propyl- | Achiral product |

| N-propylamine | (R)-Lactic aldehyde | 3-Iodophenylboronic acid | Chiral β-amino alcohol derivative | High potential for diastereoselectivity nih.gov |

| (S)-1-Phenylethylamine | Formaldehyde | 3-Iodophenylboronic acid | Chiral N-benzyl-N-(1-phenylethyl)amine derivative | High potential for diastereoselectivity wikipedia.org |

Exploration of Other Multicomponent Strategies

Beyond the Petasis reaction, several other multicomponent reactions (MCRs) provide efficient routes to complex amine scaffolds and could be adapted for the synthesis of Benzenemethanamine, 3-iodo-N-propyl- and its derivatives. nih.gov MCRs are highly convergent, combining three or more reagents in a single pot to form a product that incorporates substantial portions of all reactants, thereby increasing synthetic efficiency. nih.govresearchgate.net

Ugi Reaction : This four-component reaction involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a bis-amide. nih.gov By selecting 3-iodobenzaldehyde, N-propylamine, an appropriate isocyanide, and a carboxylic acid, a complex scaffold related to the target molecule could be assembled in a single step.

Strecker Reaction : As the first reported MCR, the Strecker synthesis combines an amine, a carbonyl compound, and a cyanide source to produce α-amino nitriles, which can be subsequently hydrolyzed to α-amino acids. nih.govmdpi.com Utilizing 3-iodobenzaldehyde and N-propylamine in this reaction would yield an α-(N-propylamino)-3-iodophenylacetonitrile intermediate.

Passerini Reaction : This three-component reaction combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxyamide. nih.gov While it doesn't directly incorporate an amine, its products can be precursors to complex amino derivatives.

Zinc-Mediated Carbonyl Alkylative Amination (CAA) : Recent developments have introduced a zinc-mediated, three-component reaction that couples amines, aldehydes, and alkyl halides (or carboxylic acid derivatives). nih.gov This method offers a robust alternative to traditional carbonyl reductive amination for accessing α-branched alkylamines and could be applied to synthesize derivatives of the target compound. nih.gov

| Reaction | Components | Primary Product Type | Applicability to Target Scaffold |

|---|---|---|---|

| Ugi | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Bis-amide | High; allows for significant structural diversity. nih.gov |

| Strecker | Amine, Carbonyl, Cyanide | α-Amino nitrile | High; provides access to α-amino acid precursors. mdpi.com |

| Passerini | Carbonyl, Carboxylic Acid, Isocyanide | α-Acyloxyamide | Indirect; product requires further modification. nih.gov |

| Zn-mediated CAA | Amine, Aldehyde, Alkyl Halide | α-Branched alkylamine | High; suitable for C(sp³)-rich structures. nih.gov |

Transition Metal-Catalyzed Coupling Reactions

The iodo-aryl moiety of Benzenemethanamine, 3-iodo-N-propyl- serves as a versatile handle for further molecular elaboration through transition metal-catalyzed coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Application of Sonogashira Cross-Coupling Reactions in Iodo-Aryl Systems

The Sonogashira reaction is a powerful and widely used cross-coupling method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.orgorganic-chemistry.org

The high reactivity of aryl iodides makes them excellent substrates for Sonogashira couplings, often allowing the reaction to proceed under mild conditions, such as at room temperature. wikipedia.orgyoutube.com This makes the 3-iodo position on the Benzenemethanamine, 3-iodo-N-propyl- scaffold an ideal site for introducing alkynyl substituents. This modification can be used to build more complex molecular architectures, access conjugated systems, or introduce functionalities for further transformations. researchgate.net The reaction tolerates a wide variety of functional groups on both the alkyne and the aryl halide partner. rsc.org

| Terminal Alkyne Partner | Potential Product | Catalyst System (Typical) | Significance of Product |

|---|---|---|---|

| Phenylacetylene | Benzenemethanamine, 3-(phenylethynyl)-N-propyl- | Pd(PPh₃)₄, CuI, Et₃N | Introduction of a rigid, conjugated phenylalkynyl group. |

| Trimethylsilylacetylene | Benzenemethanamine, 3-((trimethylsilyl)ethynyl)-N-propyl- | PdCl₂(PPh₃)₂, CuI, Et₃N | TMS-protected alkyne serves as a versatile intermediate for further reactions. wikipedia.org |

| 1-Hexyne | Benzenemethanamine, 3-(hex-1-yn-1-yl)-N-propyl- | Pd(PPh₃)₄, CuI, Piperidine | Addition of a flexible alkyl chain via a C-C triple bond. |

| Propargyl alcohol | 3-((3-(N-propylaminomethyl)phenyl)ethynyl)prop-2-yn-1-ol | PdCl₂(PPh₃)₂, CuI, Et₃N | Introduction of a hydroxyl functional group for further derivatization. |

General Transition Metal-Catalyzed C-H Functionalization Strategies for Amine Derivatives

Transition metal-catalyzed C-H functionalization has emerged as a step-economical strategy for modifying organic molecules at positions that are otherwise unreactive. acs.org For amine derivatives like Benzenemethanamine, 3-iodo-N-propyl-, the amine group itself can act as a directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position of the benzene ring. researchgate.net

However, recent advances have enabled functionalization at more remote positions, such as meta and para. researchgate.net Strategies often involve the in situ formation of a transient directing group, where the amine reacts reversibly with an aldehyde or ketone to form an imine. This transient imine then directs the catalyst to a specific C-H bond for functionalization (e.g., arylation, alkylation, or sulfonylation). acs.orgchemrxiv.org This approach avoids the need for separate steps to install and remove a directing group. acs.org Catalysts based on palladium, rhodium, and copper are commonly employed for these transformations. chemrxiv.orgnih.gov Such strategies could be used to introduce additional substituents onto the aromatic ring of Benzenemethanamine, 3-iodo-N-propyl-, further expanding its structural diversity.

Derivatization Strategies for Benzenemethanamine, 3-iodo-N-propyl-

The secondary amine functionality of Benzenemethanamine, 3-iodo-N-propyl- is a prime site for derivatization, allowing for the introduction of a vast array of chemical moieties through reactions such as amidation.

Catalytic Amidation of Carboxylic Acids with Benzenemethanamine Scaffolds

The formation of an amide bond is one of the most important reactions in organic and medicinal chemistry. nih.gov Direct amidation of carboxylic acids with amines is an atom-economical approach that typically requires high temperatures to overcome a high activation barrier and remove the water byproduct. However, various catalysts have been developed to facilitate this transformation under milder conditions. core.ac.uk

Benzenemethanamine, 3-iodo-N-propyl-, as a secondary amine, can be readily coupled with a wide range of carboxylic acids to form the corresponding amides. Boric acid is a notably green, inexpensive, and effective catalyst for this transformation. orgsyn.org Other catalytic systems based on niobium (e.g., Nb₂O₅), zirconium (e.g., ZrCl₄), and organic catalysts like DMAP have also proven effective. core.ac.ukresearchgate.netrsc.org This catalytic amidation strategy allows for the late-stage functionalization of bioactive carboxylic acids or the introduction of diverse functional groups onto the benzenemethanamine scaffold. rsc.org

| Carboxylic Acid Partner | Potential Amide Product | Catalyst Example | Potential Application/Significance |

|---|---|---|---|

| Acetic Acid | N-(3-iodobenzyl)-N-propylacetamide | Boric Acid orgsyn.org | Simple acetyl derivative for structural analysis. |

| Benzoic Acid | N-(3-iodobenzyl)-N-propylbenzamide | ZrCl₄ core.ac.uk | Introduction of an additional aromatic ring. |

| 4-Phenylbutyric Acid | N-(3-iodobenzyl)-4-phenyl-N-propylbutanamide | Boric Acid orgsyn.org | Incorporation of a flexible, lipophilic chain. |

| Ibuprofen | N-(3-iodobenzyl)-N-propyl-2-(4-isobutylphenyl)propanamide | Nb₂O₅ researchgate.net | Coupling with a known active pharmaceutical ingredient. |

Introduction of Radioprobes via the Iodine Atom for Research Applications

The iodine atom on the aromatic ring of Benzenemethanamine, 3-iodo-N-propyl- serves as a crucial handle for the introduction of radioactive iodine isotopes, thereby creating radioprobes for various research applications, particularly in the field of nuclear medicine imaging. The process of replacing a stable iodine atom with a radioactive one (radioiodination) allows for the non-invasive visualization and study of biological processes at the molecular level. The choice of radioiodine isotope is critical and depends on the intended imaging modality, such as Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

Commonly used iodine radioisotopes include Iodine-123 (¹²³I) for SPECT imaging, Iodine-124 (¹²⁴I) for PET imaging, and Iodine-125 (¹²⁵I) for in vitro assays and preclinical research due to its longer half-life. nih.gov The methodologies for introducing these radioprobes are well-established and generally involve either direct electrophilic substitution on an activated aromatic ring or, more commonly, an indirect method involving a precursor molecule.

For a compound like Benzenemethanamine, 3-iodo-N-propyl-, where an iodine atom is already present, the most prevalent and efficient method for radiolabeling is through iododestannylation of a trialkyltin precursor. nih.gov This approach offers high radiochemical yields and purity.

Iododestannylation of a Trialkylstannyl Precursor

This robust and widely used method involves the synthesis of a precursor molecule where the stable iodine atom at the 3-position of the benzene ring is replaced by a trialkylstannyl group, typically tributyltin (Sn(Bu)₃) or trimethyltin (B158744) (Sn(Me)₃). This stannylated precursor is then reacted with a source of radioactive iodide (e.g., Na[¹²³I]I) in the presence of a mild oxidizing agent. The trialkylstannyl group is an excellent leaving group, facilitating a high-yield substitution with the radioiodine isotope under gentle reaction conditions. nih.gov

The general synthetic route can be summarized as follows:

Synthesis of the Trialkylstannyl Precursor: The stable 3-iodo-N-propyl-benzenemethanamine is reacted with a hexaalkylditin compound (e.g., hexabutylditin) in the presence of a palladium catalyst to form the 3-(tributylstannyl)-N-propyl-benzenemethanamine precursor.

Radioiodination: The stannylated precursor is then subjected to an electrophilic substitution reaction with the desired radioiodide (e.g., [¹²³I]NaI) and an oxidizing agent. Common oxidizing agents include Chloramine-T, Iodogen, or peracetic acid. nih.govnih.gov The reaction is typically rapid and results in the desired radioiodinated product with high specific activity.

Direct Radioiodination Methods

While less common for pre-iodinated compounds, direct radioiodination methods can also be employed, particularly if starting from a non-iodinated precursor. These methods rely on the activation of the aromatic ring towards electrophilic substitution.

Oxidative Radioiodination: In this method, a solution of the precursor molecule is reacted with radioactive iodide in the presence of an oxidizing agent. The oxidizing agent converts the iodide ion (I⁻) into a more reactive electrophilic iodine species (e.g., I⁺) which then substitutes onto the aromatic ring. The position of iodination is directed by the existing substituents on the ring. For a benzylamine derivative, the substitution would likely occur at positions ortho or para to the activating benzylamine group. Common oxidizing systems include:

Chloramine-T: A mild oxidizing agent that can be used in aqueous solutions. nih.gov

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A water-insoluble oxidizing agent that is often coated on the surface of the reaction vessel, minimizing direct contact with sensitive substrates and thereby reducing potential oxidative damage. nih.gov

Research Findings and Applications

While specific research on the radioiodination of Benzenemethanamine, 3-iodo-N-propyl- is not extensively documented in publicly available literature, the principles of radioiodinating benzylamine derivatives are well-established. For instance, various radioiodinated benzylamines and related structures have been synthesized and evaluated as potential imaging agents for targets within the central nervous system. nih.gov The resulting radioprobes can be used in preclinical studies involving animal models to investigate drug pharmacokinetics, receptor occupancy, and the progression of diseases.

The choice of radioiodination method can significantly impact the radiochemical yield, purity, and specific activity of the final radioprobe. The table below summarizes the key characteristics of the primary methods discussed.

| Method | Precursor | Common Reagents | Advantages | Disadvantages |

| Iododestannylation | Trialkylstannyl derivative | [¹²³I]NaI, Oxidizing agent (e.g., Chloramine-T, Iodogen) | High radiochemical yield and purity, regio-specific labeling, mild reaction conditions. | Requires synthesis of a stannylated precursor, potential for toxic tin byproducts. |

| Oxidative Radioiodination | Activated aromatic ring | [¹²³I]NaI, Oxidizing agent (e.g., Chloramine-T, Iodogen) | Simpler precursor, one-step reaction. | Potential for lower yields, risk of side reactions (e.g., oxidation of the substrate), may produce a mixture of isomers. |

Table 1. Comparison of Common Radioiodination Methodologies.

The development of radioprobes from Benzenemethanamine, 3-iodo-N-propyl- would enable researchers to conduct a variety of in vivo and in vitro studies. For example, a [¹²³I]-labeled version of this compound could be used for SPECT imaging to map the distribution of specific molecular targets in the brain or other organs, depending on the compound's biological activity.

Chiral Synthesis and Stereoselective Approaches

Enantioselective Synthesis of Chiral Amines

The enantioselective synthesis of chiral amines involves methods that create a specific stereoisomer of the target molecule. Chiral amines are critical intermediates for biologically active compounds and serve as chiral auxiliaries in other asymmetric syntheses. dicp.ac.cn One powerful method for this is the asymmetric Friedel-Crafts reaction. For instance, a chiral spirocyclic phosphoric acid has been used to catalyze the enantioselective Friedel-Crafts reaction of cyclic α-diaryl N-acyl imines with indolizines, yielding α-tetrasubstituted (3-indolizinyl) (diaryl)methanamines with high yields and up to 98% enantiomeric excess (ee). nih.gov This type of organocatalyzed approach could potentially be adapted for the synthesis of Benzenemethanamine, 3-iodo-N-propyl- by reacting a suitable imine precursor with an appropriate nucleophile in the presence of a chiral catalyst to establish the desired stereocenter.

Asymmetric Hydrogenation Catalysis for Chiral Amine Production

Asymmetric hydrogenation is one of the most efficient and widely used methods for producing chiral compounds, including amines. dicp.ac.cn This process involves the reduction of a prochiral imine using molecular hydrogen in the presence of a chiral transition metal catalyst. researchgate.net For the synthesis of Benzenemethanamine, 3-iodo-N-propyl-, the corresponding precursor would be the imine formed from 3-iodobenzaldehyde (B1295965) and propylamine (B44156).

Catalytic systems based on palladium (Pd), rhodium (Rh), and ruthenium (Ru) are commonly employed. dicp.ac.cndicp.ac.cn Palladium complexes, in particular, have gained popularity for the asymmetric hydrogenation of various unsaturated compounds. dicp.ac.cn For example, Pd complexes with chiral bisphosphine ligands have proven highly effective for the hydrogenation of activated imines in solvents like 2,2,2-trifluoroethanol (B45653) (TFE). dicp.ac.cn The hydrogenation of N-diphenylphosphinyl ketimines using a Pd(CF3CO2)2/(S)-SegPhos catalyst has yielded enantioselectivities ranging from 87-99% ee. dicp.ac.cn Similarly, N-tosylimines have been hydrogenated with 88-97% ee using a Pd(CF3CO2)2/(S)-SynPhos catalyst. dicp.ac.cn

Microwave irradiation has been shown to significantly accelerate the asymmetric transfer hydrogenation of N-(tert-butylsulfinyl)imines, reducing reaction times to as little as 30 minutes while achieving excellent yields and enantiomeric excesses up to 96%. ua.es

| Catalyst System | Substrate Type | Solvent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | TFE | 87-99% | dicp.ac.cn |

| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | TFE | 88-97% | dicp.ac.cn |

| [RuCl2(p-cymene)]2 / 2-amino-2-methylpropan-1-ol | N-(tert-butylsulfinyl)imines | iPrOH (Microwave) | Up to 96% | ua.es |

Chiral Ligand Design and Development for Stereocontrol

The success of asymmetric hydrogenation and other metal-catalyzed reactions hinges on the design of the chiral ligand. The ligand coordinates to the metal center, creating a chiral environment that directs the stereochemical outcome of the reaction. A wide variety of chiral ligands have been developed, often based on bi-, tri-, and tetrafunctional scaffolds derived from readily available chiral molecules like (-)-isopulegol. researchgate.net

In the context of palladium-catalyzed asymmetric hydrogenation of imines, chiral bisphosphines are prominent ligands. The choice of ligand is critical for achieving high enantioselectivity. For instance, the (S)-SegPhos ligand is effective for N-diphenylphosphinyl ketimines, while (S)-SynPhos is preferred for N-tosylimines. dicp.ac.cn The development of novel organocatalysts, such as those based on a chiral binaphthylazepine backbone with an α-tetrazole moiety, also represents a promising direction for achieving highly constrained transition states and efficient enantiodiscrimination in asymmetric processes. mdpi.com These catalysts mimic the structure of proline tetrazole derivatives and can be effective in various enantioselective transformations. mdpi.com

| Ligand Class | Example Ligands | Metal | Application | Reference |

|---|---|---|---|---|

| Bisphosphines | (S)-SegPhos, (S)-SynPhos, BINAP | Palladium (Pd) | Asymmetric Hydrogenation of Imines | dicp.ac.cn |

| Isopulegol-based ligands | Aminodiols, Aminotriols | Zinc (Zn) | Addition of diethylzinc (B1219324) to aldehydes | researchgate.net |

| P-chiral monophosphine | (R)-AntPhos | Nickel (Ni) | Synthesis of chiral chromans | chemrxiv.org |

Diastereoselective and Enantioselective Variations of Petasis Reactions

The Petasis borono-Mannich reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.govnih.govmdpi.com This reaction is highly versatile for creating molecular diversity and can be adapted for stereoselective synthesis. researchgate.net To synthesize Benzenemethanamine, 3-iodo-N-propyl-, the three components would be propylamine, formaldehyde (B43269) (or a suitable equivalent), and 3-iodophenylboronic acid.

Stereocontrol in the Petasis reaction can be achieved through several strategies. One approach is to use a chiral amine or a chiral carbonyl component, which can induce diastereoselectivity. researchgate.net For example, the use of chiral secondary amines like N-benzylphenylglycinol has provided good yields and diastereoselectivity in the synthesis of homophenylalanine derivatives. researchgate.net

Alternatively, a chiral catalyst can be employed to induce enantioselectivity in reactions involving prochiral substrates. mdpi.comnih.gov Chiral biphenols have been successfully used as catalysts in the enantioselective Petasis reaction between alkenyl boronates, secondary amines, and ethyl glyoxylates. nih.gov This catalytic approach allows for the synthesis of either anti or syn β-amino alcohols by overriding the intrinsic selectivity of the reaction. nih.gov

| Amine | Carbonyl | Boronic Acid | Potential Chiral Auxiliary/Catalyst |

|---|---|---|---|

| Propylamine | Formaldehyde | 3-Iodophenylboronic acid | Chiral biphenol or other organocatalyst |

Phase Transfer Catalysis in Asymmetric Organic Transformations

Phase-transfer catalysis (PTC) is a valuable technique for conducting reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). uni-giessen.de In asymmetric PTC, a chiral phase-transfer catalyst, typically a chiral quaternary ammonium (B1175870) salt, is used to ferry a reactant from one phase to the other while inducing stereoselectivity. mdpi.comresearchgate.net

These catalysts are often derived from cinchona alkaloids and have been successfully applied to the asymmetric alkylation of glycine (B1666218) imines to produce α-amino acid derivatives with high enantiomeric excess. researchgate.netaustinpublishinggroup.com The catalyst forms a chiral ion pair with the enolate of the glycine imine, which then reacts with an alkyl halide in the organic phase. The bulky chiral structure of the catalyst shields one face of the enolate, directing the alkylation to the opposite face and thereby controlling the stereochemistry. austinpublishinggroup.com

Catalyst Development and Mechanistic Investigations

Design and Application of Catalytic Systems for Benzenemethanamine Synthesis and Transformations

The efficient synthesis of secondary amines such as Benzenemethanamine, 3-iodo-N-propyl- relies heavily on the development of sophisticated catalytic systems. The primary route for its formation is the reductive amination of 3-iodobenzaldehyde (B1295965) with propylamine (B44156). This process involves the initial formation of an imine intermediate, which is subsequently reduced to the target amine. wikipedia.org Modern catalysis research emphasizes the use of systems that are not only effective but also align with the principles of green chemistry. wikipedia.org

Organocatalysis refers to the use of small, metal-free organic molecules to accelerate chemical reactions. wikipedia.org This field has emerged as a powerful tool in organic synthesis, offering a sustainable alternative to traditional metal-based catalysts. rsc.org In the context of amine synthesis, chiral secondary amines are frequently used as organocatalysts. rsc.orgrsc.org They typically operate through the formation of key intermediates like enamines or iminium ions from carbonyl compounds. rsc.org This activation mode facilitates a variety of asymmetric reactions, enabling the construction of complex chiral molecules. rsc.org

The advantages of organocatalysis include:

Environmental Benignity: Avoidance of toxic and expensive heavy metals contributes to greener chemical processes. wikipedia.org

Mild Reaction Conditions: Organocatalytic reactions often proceed under mild temperatures and pressures.

Stability: Many organocatalysts are insensitive to air and moisture, simplifying experimental setups. rsc.org

Operational Simplicity: The tolerance of organocatalysts allows for their application in one-pot and domino reactions. rsc.org

For the synthesis of a secondary amine like Benzenemethanamine, 3-iodo-N-propyl-, organocatalytic principles can be applied to the reductive amination pathway, particularly in developing asymmetric methods if a chiral product is desired.

Reductive amination is a cornerstone of amine synthesis. wikipedia.org While traditionally reliant on metal catalysts, significant progress has been made in developing metal-free alternatives to enhance the sustainability of this transformation. chemrxiv.orgresearchgate.net These systems typically involve a non-metallic reducing agent and sometimes a mild catalyst or promoter. researchgate.netias.ac.in

Common metal-free reducing systems for reductive amination include:

Boron-based reagents: Sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are widely used. wikipedia.orgresearchgate.netacs.org NaBH(OAc)₃ is particularly mild and selective for a broad range of aldehydes and ketones. acs.org

Hydrosilanes: Reagents like phenylsilane, often activated by a Lewis acid or base, serve as effective hydride donors for the reduction of the intermediate iminium ion. acs.org

Hantzsch Esters: These dihydropyridine (B1217469) derivatives are effective reductants, often used in the presence of a Brønsted or Lewis acid catalyst. researchgate.net

Recent protocols have focused on catalyst-free systems under green conditions. For instance, the use of sodium borohydride in glycerol, a biodegradable solvent, has been shown to be effective for the reductive amination of various aldehydes and amines. ias.ac.in These metal-free approaches are highly chemoselective and tolerate a wide variety of functional groups, making them suitable for the synthesis of complex molecules like Benzenemethanamine, 3-iodo-N-propyl-. chemrxiv.orgacs.org

| Reducing System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | AcOH, DCE or THF, Room Temp | Mild, high yields, broad substrate scope, fewer side products. | acs.org |

| Hydrosilanes / Lewis Acid (e.g., B(C₅F₅)₃) | Various organic solvents | Milder than metal hydrides, good functional group tolerance. | acs.org |

| Sodium Borohydride / Glycerol | 70 °C, Solvent as promoter | Green solvent, catalyst-free, rapid transformation, high yield. | ias.ac.in |

| Ammonia (B1221849) Borane Derivatives | Neat or with catalyst (e.g., trimethyl borate) | High hydrogen content, easy to handle, mild conditions. | researchgate.net |

Hypervalent iodine compounds are non-toxic, readily available, and easy to handle, positioning them as attractive "green" alternatives to heavy metal reagents in oxidative transformations. eurekaselect.comorganic-chemistry.org These reagents, such as (diacetoxyiodo)benzene (B116549) (DIB) and Dess-Martin periodinane (DMP), feature iodine in a higher oxidation state (typically +3 or +5). rsc.orgacs.org Their chemistry often mirrors that of transition metals, involving steps like ligand exchange and reductive elimination. acs.org

While primarily known as oxidants, catalytic systems based on hypervalent iodine have been developed. rsc.orgeurekaselect.com These systems typically use a catalytic amount of an iodoarene, which is oxidized in situ to the active hypervalent state by a terminal oxidant. researchgate.net Anodic oxidation is a particularly green method for generating the active iodine(III) species, avoiding chemical oxidants altogether. researchgate.netnih.gov

In the context of amine synthesis, hypervalent iodine reagents are used in various C-N bond-forming reactions, including aminations and heterocyclizations. acs.orgresearchgate.netnih.gov They can facilitate transformations that are often challenging, acting as mild and selective reagents and catalysts. rsc.orgresearchgate.net

| Hypervalent Iodine Application | Description | "Green" Aspect | Reference |

|---|---|---|---|

| Catalytic Oxidation | An iodoarene is catalytically oxidized in situ to perform transformations like alcohol oxidation. | Replaces stoichiometric heavy metal oxidants (e.g., Cr(VI)). | rsc.org |

| Electrochemical Generation | Active I(III) species are generated at an anode, avoiding chemical waste. | Eliminates the need for chemical oxidizing agents. | researchgate.netnih.gov |

| C-N Bond Formation | Used in oxidative aminations and cyclizations to form nitrogen-containing compounds. | Metal-free conditions for key bond formations. | acs.orgnih.gov |

| Recyclable Reagents | Polymer-supported or otherwise designed for easy recovery and reuse. | Reduces waste and improves process economy. | eurekaselect.com |

Mechanistic Elucidation of Reactions Involving Benzenemethanamine, 3-iodo-N-propyl-

Understanding the reaction mechanism for the formation of Benzenemethanamine, 3-iodo-N-propyl- via reductive amination is crucial for optimizing reaction conditions and improving yields. The reaction proceeds in two main stages: the formation of an imine from 3-iodobenzaldehyde and propylamine, followed by the reduction of this imine. wikipedia.org Mechanistic studies focus on identifying rate-limiting steps and observing transient intermediates.

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. nih.gov It is measured by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). A significant primary KIE (kH/kD > 2) is typically observed when a C-H bond is broken in the slowest step of the reaction. nih.gov

In the context of reductive amination, the rate-limiting step could be the formation of the imine or the subsequent hydride transfer to the imine (or protonated iminium ion). KIE studies can distinguish between these possibilities. For instance, in the reduction of an imine by a hydride source, deuterating the hydride donor or the imine at the position of hydride attack can reveal the nature of the transition state.

If hydride transfer is rate-limiting: A large primary KIE would be expected when using a deuterated reducing agent (e.g., NaBD₄).

If imine formation is rate-limiting: The KIE for the reduction step would be small or nonexistent.

Studies on related enzymatic and chemical amine oxidations and imine reductions have shown large deuterium (B1214612) KIEs, suggesting that C-H bond cleavage (hydride transfer) is often involved in the rate-limiting step and can involve quantum tunneling. nih.govacs.org

The direct observation of reaction intermediates provides invaluable mechanistic insight. However, intermediates such as the hemiaminal and imine in reductive amination are often unstable and exist at low concentrations, making them difficult to isolate and study with traditional offline analytical methods. mt.com

In situ spectroscopic techniques allow for the real-time monitoring of a reaction mixture without disturbing it, enabling the detection and quantification of transient species. frontiersin.orgmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy (e.g., ReactIR): This technique is highly effective for monitoring reductive aminations. mt.com The distinct vibrational frequencies of the carbonyl group (C=O) of the starting aldehyde, the imine group (C=N) of the intermediate, and the C-N bond of the final amine product allow for each species to be tracked throughout the reaction. This provides a clear picture of the rates of imine formation and its subsequent reduction. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR can also be used to follow the reaction progress, observing the appearance and disappearance of signals corresponding to the starting materials, intermediates, and products. researchgate.net

Mass Spectrometry (MS): Techniques like electrospray ionization mass spectrometry (ESI-MS) can be used to detect intermediates in the reaction mixture, providing direct evidence for their existence. researchgate.netosti.gov

These methods are crucial for understanding reaction kinetics, identifying potential bottlenecks, and detecting the formation of impurities, leading to more robust and efficient synthetic processes. mt.comfrontiersin.org

| Technique | Species Monitored in Reductive Amination | Information Gained | Reference |

|---|---|---|---|

| In Situ FTIR (ReactIR) | Aldehyde (C=O stretch), Imine (C=N stretch), Amine (C-N stretch) | Real-time concentration profiles, rates of formation/consumption, endpoint detection. | mt.com |

| In Situ NMR | Protons/carbons unique to aldehyde, imine, and amine | Structural confirmation of intermediates, reaction kinetics. | researchgate.net |

| In Situ MS (ESI-MS) | Molecular ions of intermediates (e.g., protonated imine) | Direct detection and identification of transient species. | researchgate.netosti.gov |

| UV-Vis Spectroscopy | Chromophores of reactants, intermediates, and products | Monitoring species with distinct electronic transitions. | osti.gov |

Computational Studies for Proposing and Validating Reaction Pathways

In the absence of specific studies on Benzenemethanamine, 3-iodo-N-propyl-, we can outline the general approach that researchers would take to propose and validate its reaction pathways using computational chemistry.

Computational studies, primarily employing Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms. researchgate.net These methods allow for the calculation of the energies of reactants, transition states, and products, providing a detailed energy profile of the reaction pathway. For a hypothetical synthesis of Benzenemethanamine, 3-iodo-N-propyl-, computational chemists would model the interactions between the reactants (e.g., 3-iodobenzaldehyde and N-propylamine) in the presence of a catalyst.

The primary goals of such a study would be to:

Identify the most energetically favorable reaction pathway.

Characterize the geometry and electronic structure of all stationary points along the reaction coordinate.

Calculate the activation energies for each elementary step to determine the rate-determining step.

Investigate the role of the catalyst in lowering the activation energy barriers.

Table 1: Hypothetical Computational Data for a Proposed Reaction Pathway

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

| 1 | Formation of imine intermediate | 65 |

| 2 | Catalytic hydrogenation of the imine | 45 (rate-determining) |

| 3 | Product release from catalyst surface | 20 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for Benzenemethanamine, 3-iodo-N-propyl-.

Investigation of Catalyst Deactivation and Product Inhibition Phenomena

Catalyst deactivation and product inhibition are critical factors that can significantly impact the efficiency and economic viability of a chemical process. While no specific information exists for the synthesis of Benzenemethanamine, 3-iodo-N-propyl-, we can describe the general phenomena and the methods used for their investigation.

Catalyst Deactivation refers to the loss of catalytic activity and/or selectivity over time. This can occur through several mechanisms:

Poisoning: Strong adsorption of impurities from the feedstock or reaction byproducts onto the active sites of the catalyst.

Fouling: Deposition of carbonaceous materials (coke) or non-volatile organic compounds on the catalyst surface.

Sintering: The agglomeration of small metal particles of a supported catalyst into larger ones, leading to a decrease in the active surface area.

Leaching: The dissolution of the active catalytic species into the reaction medium.

Product Inhibition occurs when the product of the reaction adsorbs onto the active sites of the catalyst, thereby preventing the reactant molecules from accessing them. This leads to a decrease in the reaction rate as the product concentration increases.

The investigation of these phenomena would typically involve a combination of experimental techniques:

Kinetic studies: Measuring the reaction rate under different conditions of reactant and product concentrations to identify rate laws consistent with inhibition.

Catalyst characterization: Using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to analyze the physical and chemical properties of the catalyst before and after the reaction to identify changes indicative of deactivation.

Temperature-programmed desorption/oxidation (TPD/TPO): To identify and quantify adsorbed species and coke deposits on the catalyst surface.

Table 2: Potential Factors in Catalyst Deactivation and Product Inhibition

| Phenomenon | Potential Cause in the Synthesis of Benzenemethanamine, 3-iodo-N-propyl- | Method of Investigation |

| Catalyst Poisoning | Impurities in 3-iodobenzaldehyde or N-propylamine feedstock | Feedstock analysis (e.g., GC-MS), catalyst surface analysis (XPS) |

| Fouling | Polymerization of reactants or intermediates on the catalyst surface | Thermogravimetric analysis (TGA), catalyst surface imaging (SEM, TEM) |

| Product Inhibition | Adsorption of Benzenemethanamine, 3-iodo-N-propyl- onto catalyst active sites | Kinetic studies with varying product concentration |

Note: This table presents hypothetical scenarios for the synthesis of Benzenemethanamine, 3-iodo-N-propyl-, and is not based on published research.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

The first step in most computational studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For Benzenemethanamine, 3-iodo-N-propyl-, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. mdpi.com

The resulting equilibrium structure would reveal key geometric parameters. The benzene (B151609) ring is expected to be nearly planar, though minor distortions may occur due to the bulky iodo and N-propylamine substituents. The conformational flexibility of the N-propyl group is a significant feature; rotations around the C-C and C-N single bonds can lead to several stable conformers. acs.orgnih.gov Quantum chemical calculations can identify the global minimum energy conformer, which is the most populated structure at equilibrium. The iodine atom, being large, will influence the local geometry, affecting adjacent bond lengths and angles.

Below is a table of predicted, representative geometric parameters for the optimized structure of Benzenemethanamine, 3-iodo-N-propyl-, based on typical values from DFT calculations on similar substituted aromatic compounds.

Table 1: Predicted Equilibrium Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-I | ~2.10 Å |

| C(aromatic)-C(aromatic) | ~1.39 - 1.40 Å | |

| C(aromatic)-CH₂ | ~1.51 Å | |

| CH₂-N | ~1.47 Å | |

| N-CH₂(propyl) | ~1.47 Å | |

| C(propyl)-C(propyl) | ~1.54 Å | |

| Bond Angles | C-C-I | ~120° |

| C(aromatic)-CH₂-N | ~112° |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy relates to the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). nih.gov

For Benzenemethanamine, 3-iodo-N-propyl-, the HOMO is expected to be localized primarily on the electron-rich π-system of the benzene ring and the lone pair of the nitrogen atom. The electron-donating character of the N-propyl group would increase the energy of the HOMO, making the molecule a better electron donor compared to an unsubstituted analogue. The LUMO is anticipated to be distributed over the aromatic ring's π*-antibonding orbitals, with a significant contribution from the carbon atom bonded to the iodine, reflecting the C-I bond's susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.govresearchgate.net

Table 2: Predicted Frontier Orbital Energies

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.80 | Electron-donating capability (nucleophilicity) |

| LUMO Energy | -0.95 | Electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 4.85 | High chemical reactivity and polarizability nih.gov |

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule, highlighting regions that are rich or poor in electron density. This is invaluable for predicting how the molecule will interact with other chemical species.

In the MEP map of Benzenemethanamine, 3-iodo-N-propyl-, the most negative potential (typically colored red) would be concentrated around the nitrogen atom, corresponding to its lone pair of electrons. This region is the primary site for electrophilic attack and protonation. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly the one attached to the nitrogen (N-H).

Notably, the iodine atom is expected to exhibit a region of positive electrostatic potential on its outermost surface, opposite the C-I bond. This phenomenon, known as a σ-hole, makes the iodine atom a Lewis acid site capable of forming halogen bonds with nucleophiles. nih.gov

To quantify this charge distribution, Mulliken population analysis can be performed. This method partitions the total electron density among the atoms in the molecule, assigning partial charges.

Table 3: Predicted Mulliken Atomic Charges

| Atom | Predicted Charge (a.u.) |

|---|---|

| Nitrogen (N) | -0.65 |

| Iodine (I) | -0.15 |

| Carbon (bonded to N) | +0.20 |

| Carbon (bonded to I) | +0.10 |

From the HOMO and LUMO energies, several global reactivity indices can be calculated to provide a quantitative measure of the molecule's reactivity. These indices, derived from conceptual DFT, include chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). nih.govresearchgate.net

Chemical Potential (μ) : Represents the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. It is calculated as (E_LUMO - E_HOMO) / 2. A molecule with a small energy gap is considered "soft." nih.gov

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is calculated as μ² / (2η).

These indices help to classify Benzenemethanamine, 3-iodo-N-propyl- within a broader chemical context, comparing its reactivity to other related compounds. The expected low hardness value suggests it is a relatively reactive, or "soft," molecule. nih.gov

Table 4: Predicted Global Reactivity Indices

| Index | Formula | Predicted Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.375 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.425 |

| Global Electrophilicity (ω) | μ² / (2η) | 2.35 |

| Chemical Softness (S) | 1 / (2η) | 0.206 |

Quantum chemical calculations can predict the vibrational spectrum (e.g., Infrared and Raman) of a molecule. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to atomic positions. This analysis yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration. nasa.gov

These predicted frequencies can be correlated with experimental infrared spectra to aid in structural characterization. Although the harmonic approximation often leads to an overestimation of the true frequencies, empirical scaling factors are commonly applied to improve the agreement with experimental data. nih.gov For Benzenemethanamine, 3-iodo-N-propyl-, characteristic vibrational modes would include N-H stretching, aromatic and aliphatic C-H stretching, C-N stretching, C-I stretching, and various benzene ring deformation modes.

Table 5: Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | ~3350 |

| Aromatic C-H Stretch | ~3050 - 3100 |

| Aliphatic C-H Stretch | ~2850 - 2960 |

| C=C Aromatic Ring Stretch | ~1450 - 1600 |

| C-N Stretch | ~1100 - 1250 |

The results from vibrational frequency calculations are also used to determine key thermodynamic properties by applying the principles of statistical mechanics. rsc.org The vibrational, rotational, and translational partition functions are computed from the molecule's geometry, mass, and vibrational frequencies.

Table 6: Predicted Standard Thermodynamic Properties (at 298.15 K and 1 atm)

| Property | Predicted Value |

|---|---|

| Zero-Point Vibrational Energy (ZPVE) | ~135 kcal/mol |

| Standard Enthalpy of Formation (ΔH_f°) | ~30 kcal/mol |

| Standard Molar Entropy (S°) | ~110 cal/mol·K |

| Heat Capacity (Cv) | ~55 cal/mol·K |

Molecular Dynamics Simulations for Intermolecular Interactions and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can reveal detailed information about the conformational flexibility of the N-propyl chain and the benzyl (B1604629) group, as well as how the molecule interacts with its environment, such as solvent molecules or biological macromolecules.

Studies on similar flexible molecules, like n-propylamine, have shown a rich conformational landscape. nih.govacs.org High-level quantum-chemical calculations combined with spectroscopic analysis have identified multiple stable conformers for n-propylamine, with low energy barriers allowing for easy interconversion. nih.govresearchgate.net For Benzenemethanamine, 3-iodo-N-propyl-, MD simulations would be crucial to map its potential energy surface and understand the dynamic equilibrium between its various conformations. This flexibility is determined by the rotation around several key single bonds, as illustrated in the table below.

| Dihedral Angle | Description | Expected Behavior |

| C-C-N-C | Defines the orientation of the propyl group relative to the benzyl moiety. | Multiple low-energy conformers are expected, similar to those found in n-propylamine. nih.gov |

| C-N-C-C (ring) | Governs the position of the N-propyl group relative to the plane of the benzene ring. | Influenced by potential intramolecular interactions, such as N-H···π bonds observed in benzylamine (B48309). researchgate.net |

| C-C-I | Rotation around this bond is generally less flexible due to the size of the iodine atom. | The iodine atom's position is relatively fixed, influencing the local electronic environment. |

The secondary amine group (-NH-) in Benzenemethanamine, 3-iodo-N-propyl- is a key functional group for forming hydrogen bonds. It can act as both a hydrogen bond donor, through the N-H bond, and a hydrogen bond acceptor, via the lone pair of electrons on the nitrogen atom. This dual capability allows it to participate in extensive hydrogen bonding networks with other molecules, including itself, solvent molecules, or biological targets.

Primary and secondary amines are well-known for their ability to form intermolecular hydrogen bonds, which significantly affects their physical properties. byjus.com In a condensed phase or a biological environment, MD simulations can track the formation and breaking of these bonds over time, identifying persistent and transient interactions. The strength and geometry of these hydrogen bonds are critical for molecular recognition and binding affinity. In crystalline structures of related benzylamine complexes, intricate networks involving N-H···O, N-H···N, and even N-H···S bonds have been observed, highlighting the versatility of the amino group in forming stable intermolecular contacts. nii.ac.jp

| Role of Benzenemethanamine, 3-iodo-N-propyl- | Interacting Functional Group (Partner Molecule) | Type of Interaction |

| Hydrogen Bond Donor | Carbonyl (C=O), Hydroxyl (-OH), Amine (-NH2) | N-H···O, N-H···O, N-H···N |

| Hydrogen Bond Acceptor | Hydroxyl (-OH), Amine (-NH2), Thiol (-SH) | N···H-O, N···H-N, N···H-S |